N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine
Description
N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with morpholine groups
Properties
Molecular Formula |
C15H23N5O3 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)pyrimidin-2-yl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H23N5O3/c1-18(2)13-3-4-16-15(17-13)20-7-10-23-12(11-20)14(21)19-5-8-22-9-6-19/h3-4,12H,5-11H2,1-2H3 |
InChI Key |
YCKLNWRDXAGOMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of N,N-dimethylaminoethanol with thionyl chloride to form N,N-dimethyl chloride ethylamine hydrochloride. This intermediate is then reacted with morpholine in the presence of an acid-binding agent to yield the desired product .
Industrial Production Methods
For industrial production, the synthesis method is optimized for high yield and cost-effectiveness. The raw materials are readily available, and the reaction conditions are controlled to maximize the efficiency of the process. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(morpholin-4-yl)ethanamine: A simpler analog with similar structural features but lacking the pyrimidine ring.
4-Methylmorpholine: Another related compound used in various industrial applications.
Uniqueness
N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with morpholine groups, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
